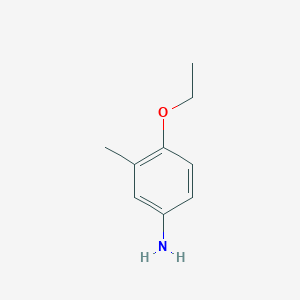

4-(1H-Pyrazol-3-yl)morpholine

説明

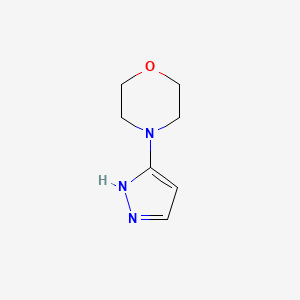

The 4-(1H-pyrazol-3-yl)morpholine scaffold is a versatile chemical structure that has been incorporated into various compounds with significant biological activities. Research has shown that these derivatives can act as potent antagonists, inhibitors, or agents with antimicrobial, antioxidant, and cytotoxic properties. The presence of the morpholine ring and its connection to the pyrazole moiety is a common feature in these compounds, which have been synthesized and evaluated for a range of pharmacological activities.

Synthesis Analysis

The synthesis of these derivatives often involves multi-step reactions, including one-pot methods, which are advantageous for their simplicity and efficiency. For instance, a one-pot, four-component synthesis approach has been used to create dihydropyrano[2,3-c]pyrazoles using morpholine triflate as a catalyst . Similarly, morpholine-connected pyrazolidine derivatives have been synthesized through a metal-free catalytic process . These synthetic methods are valuable for producing a variety of compounds with potential biological activities.

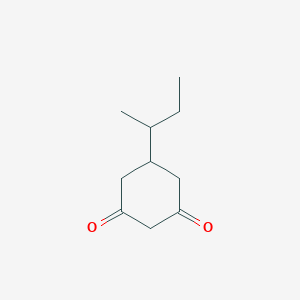

Molecular Structure Analysis

The molecular structure of these derivatives is characterized by the presence of a morpholine ring attached to a pyrazole moiety. The nature of the substituents on the pyrazole ring is crucial for the activity of the compounds. For example, the substitution with a naphthalen-2-yl group has led to the identification of a potent σ(1) receptor antagonist with promising pharmacological profiles . The structural diversity of these compounds is further expanded by the introduction of various substituents, which can significantly influence their biological activities and selectivity.

Chemical Reactions Analysis

The chemical reactivity of 4-(1H-pyrazol-3-yl)morpholine derivatives is influenced by the functional groups present on the core structure. These compounds can participate in various chemical reactions, including cyclocondensation, which has been utilized to synthesize benzenesulfonamide derivatives with anti-breast cancer activity . Additionally, the pyrolysis of 4-aryl-5-morpholino-4,5-dihydrotriazoles has been studied, leading to the formation of pyrano[4,3-b]pyrrol-4(1H)-ones, which are of interest due to their potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives, such as solubility, stability, and reactivity, are essential for their biological efficacy and pharmacokinetic profiles. The introduction of water-solubilizing groups has been explored to enhance the properties of mTOR inhibitors . Moreover, the physicochemical, safety, and ADME properties of these compounds are critical factors in their development as clinical candidates, as seen with the σ(1) receptor antagonist S1RA, E-52862 .

科学的研究の応用

1. Biological Activities of a Newly Synthesized Pyrazoline Derivative

- Summary of Application : This study investigates the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

- Methods of Application : The study involved the synthesis of a new pyrazoline derivative and its application to rainbow trout alevins. The effects on AchE activity and MDA levels were then measured .

- Results or Outcomes : The study found that the newly synthesized pyrazoline derivative had significant effects on the AchE activity and MDA level in the brain of alevins .

2. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties

- Summary of Application : This paper summarizes over 100 years of research on the synthesis and the photophysical and biological properties of 1H-pyrazolo[3,4-b]quinolines .

- Methods of Application : The main methods of synthesis are described, which include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .

- Results or Outcomes : The use of this class of compounds as potential fluorescent sensors and biologically active compounds is shown .

3. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications

- Summary of Application : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Results or Outcomes : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

4. Synthesis and Biological Evaluation of the 1-Arylpyrazole Class

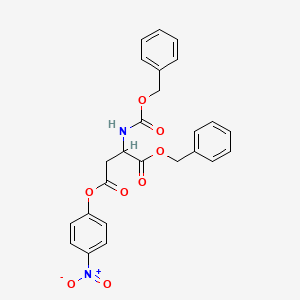

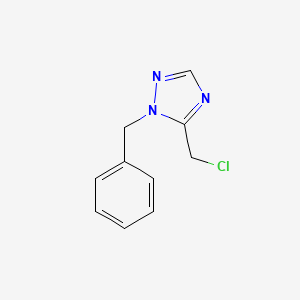

- Summary of Application : This study reports the synthesis and pharmacological activity of a new series of 1-arylpyrazoles as potent σ (1) receptor (σ (1)R) antagonists .

- Methods of Application : The study involved the synthesis of a new series of 1-arylpyrazoles and their evaluation in vitro in human σ (1)R and guinea pig σ (2) receptor (σ (2)R) binding assays .

- Results or Outcomes : The study found that compound 28, 4- {2- [5-methyl-1- (naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862), showed high activity in the mouse capsaicin model of neurogenic pain .

Safety And Hazards

Safety data sheets recommend wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing when handling "4-(1H-Pyrazol-3-yl)morpholine" . Ingestion and inhalation should also be avoided . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

将来の方向性

The future directions for the study of “4-(1H-Pyrazol-3-yl)morpholine” could involve further profiling of the most selective compounds in the 1-arylpyrazole class . Additionally, more research could be conducted to fully characterize the molecular structure of “4-(1H-Pyrazol-3-yl)morpholine” and to understand its mechanism of action .

特性

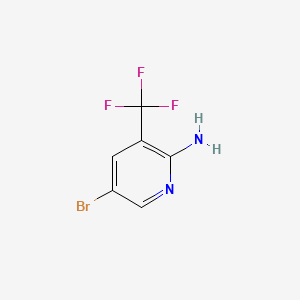

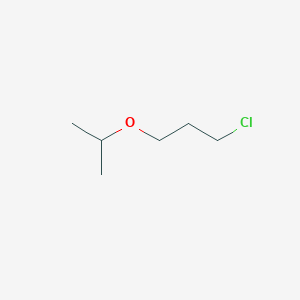

IUPAC Name |

4-(1H-pyrazol-5-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-2-8-9-7(1)10-3-5-11-6-4-10/h1-2H,3-6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYLGQQDYJAERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609785 | |

| Record name | 4-(1H-Pyrazol-5-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-Pyrazol-3-yl)morpholine | |

CAS RN |

474656-47-8 | |

| Record name | 4-(1H-Pyrazol-5-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-pyrazol-3-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)